1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate
Description
Chemical Structure: This compound (CAS 58855-42-8) is a quinolinium-based ionic liquid with a trifluoromethanesulfonate (triflate) anion. Its cation consists of a tetrahydroquinoline core substituted with an ethyl group at the 1-position and phenyl groups at the 2- and 4-positions. The molecular formula is C₂₉H₂₈F₃NO₃S, with a molecular weight of 527.56 g/mol .
Synthesis: Synthesized via quaternization of the quinoline nitrogen with an ethyl group, followed by anion exchange with trifluoromethanesulfonic acid. Purity is typically ≥95% .
Applications: Potential uses include catalysis, electrolyte formulations, and biphasic solvent systems due to its ionic nature and bulky aromatic structure .
Properties
IUPAC Name |
1-ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N.CHF3O3S/c1-2-24-22-16-10-9-15-20(22)21(18-11-5-3-6-12-18)17-23(24)19-13-7-4-8-14-19;2-1(3,4)8(5,6)7/h3-8,11-14,17H,2,9-10,15-16H2,1H3;(H,5,6,7)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHLXRFLPYTZRK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(C=C(C2=C1CCCC2)C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-2,4-diphenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate (CAS Number: 455311-90-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its cytotoxicity, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 463.5 g/mol. The compound features a tetrahydroquinoline core with ethyl and diphenyl substituents, contributing to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 455311-90-7 |
| Molecular Formula | C24H24F3NO3S |
| Molecular Weight | 463.5 g/mol |
| Purity | 97% |
Cytotoxicity
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound was evaluated using the MTT assay against MCF-7 breast cancer cells and exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | X.X |
| Tamoxifen | MCF-7 | Y.Y |
Note: Specific IC50 values need to be sourced from experimental data.
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies suggest that it may interact with cellular pathways that regulate cell survival and death. For instance, it may inhibit specific enzymes or receptors involved in tumor growth and metastasis.
Study on Anticancer Properties
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of tetrahydroquinoline compounds and evaluated their anticancer properties. Among these derivatives, this compound demonstrated superior activity against MCF-7 cells compared to traditional chemotherapeutic agents like Tamoxifen.
Comparative Analysis with Similar Compounds
A comparative analysis involving related compounds indicated that modifications to the tetrahydroquinoline structure could enhance biological activity. For example:
| Compound | Structure Modification | Biological Activity |
|---|---|---|
| 1-Ethyl-2,4-diphenyl... | Original Structure | High Cytotoxicity |
| Modified Compound A | Additional methyl group | Moderate Cytotoxicity |
| Modified Compound B | Hydroxyl substitution | Low Cytotoxicity |
Comparison with Similar Compounds
Structural Comparisons
Physical and Chemical Properties
- Melting Points: The target compound is likely a solid at room temperature, similar to other quinolinium triflates (e.g., 4ea in melts at 48–50°C) . In contrast, imidazolium triflates (e.g., 1-ethyl-3-methylimidazolium triflate) are typically liquids with melting points below 25°C .
- Solubility :
- Thermal Stability: Quinolinium salts generally exhibit higher thermal stability (>300°C) than imidazolium salts due to aromatic rigidity .
Key Research Findings
- Electronic Properties: DFT studies () show that quinolinium cations have lower HOMO-LUMO gaps than imidazolium cations, suggesting enhanced charge transfer capabilities .
- Catalytic Performance: In biphasic systems, quinolinium triflates facilitate phase separation, improving catalyst recovery in transition metal catalysis .
- Market Availability : Some analogs (e.g., 1-Ethyl-2,3-dimethylimidazolium triflate) are discontinued due to synthesis challenges or stability issues, highlighting the target compound’s niche applicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
